5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridine with suitable reagents to form the desired pyrrolo[2,3-b]pyridine structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrrolo[2,3-b]pyridine compounds .
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group at a different position.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A methyl ester derivative of the compound.
Uniqueness
5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying its potential therapeutic effects .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
5-chloro-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O2/c1-12-7(9(13)14)3-5-2-6(10)4-11-8(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
YMZXAZXJDNTXLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)Cl)C(=O)O |
Origin of Product |
United States |
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